What are the chemical properties of Tert-butyl 3-(bromomethyl)benzoate?
What are the chemical properties of Tert-butyl 3-(bromomethyl)benzoate?
An In-Depth Technical Guide to the Chemical Properties and Applications of Tert-butyl 3-(bromomethyl)benzoate
Abstract
Tert-butyl 3-(bromomethyl)benzoate (CAS No. 126062-63-3) is a bifunctional synthetic building block of significant interest to researchers in organic chemistry and drug development.[1][2] Its structure is uniquely characterized by two functional groups with orthogonal reactivity: a highly reactive benzylic bromide and a sterically hindered tert-butyl ester. This guide provides a comprehensive analysis of the compound's chemical properties, focusing on the distinct reactivity of each functional group. We will explore its role as both a potent electrophile for nucleophilic substitution and as a stable, yet readily cleavable, protecting group for a carboxylic acid. Detailed mechanistic discussions, representative experimental protocols, and safety considerations are presented to provide a holistic understanding of its application in modern synthesis.
Physicochemical and Spectroscopic Characterization
Tert-butyl 3-(bromomethyl)benzoate is typically a powder or crystalline solid at room temperature.[3] A thorough understanding of its physical and spectroscopic properties is fundamental for its correct identification, handling, and use in quantitative experiments.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 126062-63-3 | [1][4] |
| Molecular Formula | C₁₂H₁₅BrO₂ | [1][2] |
| Molecular Weight | 271.15 g/mol | [1][4] |
| Appearance | Powder / Crystalline Solid | [3] |
| Melting Point | 50-52 °C | [3] |
| Storage | Inert atmosphere, 2-8°C | [5] |
Spectroscopic Data
While a definitive, peer-reviewed spectrum for this specific isomer is not publicly available, the expected spectroscopic characteristics can be inferred from its structure and data for analogous compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the 7.2-8.0 ppm region), a sharp singlet for the benzylic methylene protons (-CH₂Br) around 4.5 ppm, and a large singlet for the nine equivalent protons of the tert-butyl group (-C(CH₃)₃) at approximately 1.6 ppm.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display signals for the aromatic carbons, the carbonyl carbon of the ester (around 165 ppm), the quaternary and methyl carbons of the tert-butyl group, and a key signal for the benzylic carbon (-CH₂Br) in the 30-35 ppm range.
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IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band from the ester at approximately 1710-1730 cm⁻¹. Other notable peaks include C-H stretches from the aromatic ring and aliphatic groups, and C-O ester stretches.[6]
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MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation would likely involve the loss of the tert-butyl group (M-57) and the bromine atom.[7]
The Dichotomy of Reactivity: A Tale of Two Functional Groups
The synthetic utility of tert-butyl 3-(bromomethyl)benzoate stems from the distinct and orthogonally addressable reactivity of its two primary functional groups.
The Electrophilic Engine: The Benzylic Bromide
The bromomethyl group is an exceptionally reactive electrophilic site. As a benzylic halide, it is highly susceptible to nucleophilic substitution reactions. This enhanced reactivity is due to the stabilization of the transition state by the adjacent benzene ring, making it significantly more reactive than a typical primary alkyl bromide. These reactions predominantly proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[8]
This mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom from the backside relative to the bromine leaving group.[8] This backside attack leads to the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-bromine bond.[8]
Synthetic Utility and Strategic Applications
The orthogonal nature of the two functional groups makes tert-butyl 3-(bromomethyl)benzoate a powerful linker and scaffold in multi-step synthesis. A common strategy involves first utilizing the benzylic bromide as an anchor to attach the molecule to a substrate via nucleophilic substitution. The tert-butyl ester remains intact during this step. Later in the synthetic sequence, the ester can be deprotected to reveal the carboxylic acid, which can then be used for further functionalization, for example, in an amide coupling reaction.
Representative Synthetic Protocol: O-Alkylation of a Phenol
This protocol details a standard procedure for the reaction of tert-butyl 3-(bromomethyl)benzoate with a generic phenol, demonstrating the practical application of its benzylic bromide reactivity.
Objective: To synthesize a tert-butyl 3-((phenoxy)methyl)benzoate derivative.
Materials:
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Tert-butyl 3-(bromomethyl)benzoate (1.0 eq)
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Phenol (1.1 eq)
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Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
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N,N-Dimethylformamide (DMF), anhydrous
Procedure:
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Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol and anhydrous DMF.
-
Deprotonation: Add anhydrous potassium carbonate to the solution. Stir the suspension at room temperature for 20-30 minutes. Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenol to its more nucleophilic phenoxide form without promoting side reactions like ester hydrolysis.
-
Alkylation: Add a solution of tert-butyl 3-(bromomethyl)benzoate in a minimal amount of anhydrous DMF to the reaction mixture dropwise.
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Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Synthesis of Tert-butyl 3-(bromomethyl)benzoate
The most common laboratory synthesis of this compound involves the radical bromination of the corresponding methyl-substituted precursor, tert-butyl 3-methylbenzoate. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride or acetonitrile. [9][10]The reaction is initiated by heat or light and proceeds via a free-radical chain mechanism at the benzylic position.
Safety, Handling, and Storage
As a benzylic bromide, tert-butyl 3-(bromomethyl)benzoate must be handled with care.
-
Hazards: Benzylic bromides are potent lachrymators (cause tearing) and are irritating to the skin, eyes, and respiratory system. [11][12]They are also classified as corrosive. [3]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. [13]Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [11]* Handling: Avoid contact with skin and eyes and avoid inhalation of dust or vapors. [14]Take precautions against static discharge. [13]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, typically refrigerated (2-8°C). [5]It should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture and light. [12]* Incompatibilities: Avoid strong bases, amines, and oxidizing agents. [11]
Conclusion
Tert-butyl 3-(bromomethyl)benzoate is a strategically important bifunctional molecule in modern organic synthesis. Its chemical properties are defined by the orthogonal reactivity of its two key functional groups. The benzylic bromide provides a highly reactive electrophilic handle for conjugation and elaboration, while the tert-butyl ester acts as a robust, acid-labile protecting group for the carboxylic acid. This predictable and differential reactivity allows synthetic chemists to perform complex, multi-step transformations with a high degree of control, making it an invaluable tool for constructing complex molecular architectures in fields such as medicinal chemistry and materials science.
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